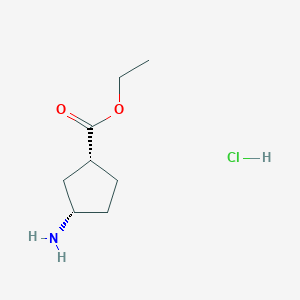

(1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride

Vue d'ensemble

Description

“(1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride” is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67114 . It is also known by other names such as “cis-Ethyl -3-aminocyclopentane-1-carboxylate Hydrochloride” and "Cyclopentanecarboxylic acid,3-amino-,ethyl ester,(1S,3R)" .

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various tools such as MolView and ChemSpider . These platforms allow you to draw the molecular structure and convert it into a 3D model for a more detailed view .Chemical Reactions Analysis

The analysis of chemical reactions often involves the use of electroanalytical tools. These tools can be used to investigate redox-active intermediates, which are often involved in synthetic transformations .Applications De Recherche Scientifique

Analogues of GABA

(1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride is explored in the synthesis of GABA analogues. The study by Allan, Johnston, and Twitchin (1979) describes the preparation of all four stereoisomers of 3-aminocyclopentanecarboxylic acid as GABA analogues (Allan, Johnston, & Twitchin, 1979).

Derivatives via Bicyclic Dioxanones

Research by Herradón and Seebach (1989) involved the conversion of ethyl (1R, 2S)-2-hydroxycyclopentanecarboxylate to bicyclic dioxanone derivatives, showcasing its utility in generating stereogenic centers on a cyclohexane ring (Herradón & Seebach, 1989).

Pheromone Synthesis

Marukawa and Mori (2002) synthesized isomers of 1,3,8-trimethyl-2,9-dioxabicyclo[3.3.1]non-7-ene starting from isomers of ethyl 3-hydroxybutanoate, identifying one isomer as the male sex pheromone of a moth species. This underscores its importance in pheromone chemistry (Marukawa & Mori, 2002).

DNA Intercalation Studies

Diénès and Vogel (1996) conducted a study that involved the synthesis of derivatives, which intercalated calf thymus DNA, using a similar compound. This highlights the compound's relevance in DNA interaction studies (Diénès & Vogel, 1996).

Synthesis of Isoxazoline-Fused β-Amino Esters

Nonn et al. (2011) achieved the synthesis of isoxazoline-fused 2-aminocyclopentanecarboxylate derivatives via regio- and stereo-selective cycloaddition, indicating its utility in creating novel β-amino ester compounds (Nonn, Kiss, Forró, Mucsi, & Fülöp, 2011).

Metabotropic Excitatory Amino Acid Receptor Studies

Schoepp et al. (1991) compared different stereoisomers of aminocyclopentanecarboxylic acid, including the (1R,3S) form, for their effectiveness on metabotropic excitatory amino acid receptors, revealing insights into neuropharmacology (Schoepp, Johnson, True, & Monn, 1991).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)6-3-4-7(9)5-6;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEACPWZPZQUKI-HHQFNNIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC[C@@H](C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

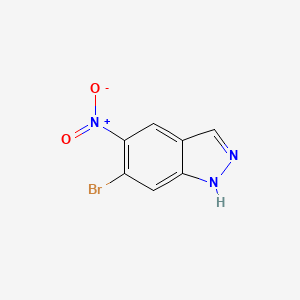

![6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B1375690.png)

![Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B1375700.png)

![2-Amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B1375702.png)

![6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1375707.png)

![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B1375708.png)

![6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1375709.png)